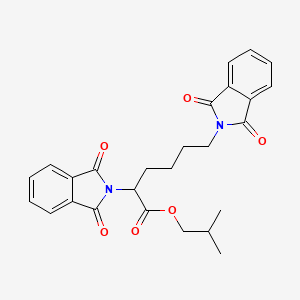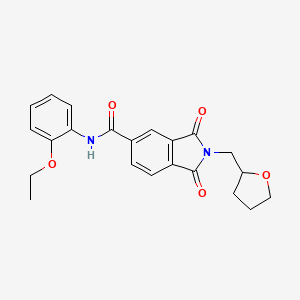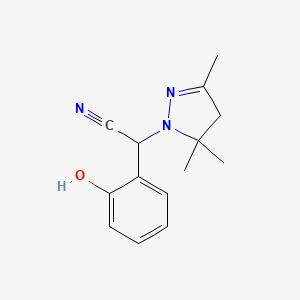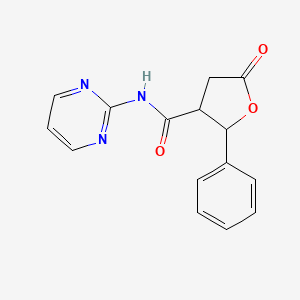
isobutyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
Overview
Description
Research in the field of complex organic compounds often explores the synthesis, structural characterization, and property analysis of molecules with potential applications in materials science, pharmaceuticals, and organic electronics. Compounds like isobutyl 2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate represent a class of molecules with intriguing chemical and physical properties due to their unique molecular architectures.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multi-step organic reactions, employing strategies like nucleophilic substitution, oxidation, and condensation reactions. For example, the synthesis of sterically hindered phosphorus compounds through aromatic nucleophilic substitution illustrates the complexity and precision needed in synthesizing advanced organic molecules (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy. The detailed molecular and crystal structure analysis of compounds provides insights into their chemical behavior and potential applications. For instance, X-ray crystallography has been used to determine the structure of complex siloxane-based compounds, shedding light on their molecular geometry and interactions (Ovchinnikov et al., 1988).
Chemical Reactions and Properties
The chemical reactivity and properties of organic compounds are influenced by their molecular structure. Studies on the dehydrogenation reactions of organic compounds with metal complexes highlight the diverse chemical reactivity and potential for synthesizing novel materials with specific functions (Clark, 1977).
Physical Properties Analysis
Physical properties such as solubility, melting point, and birefringence are crucial for determining the applicability of organic compounds in various domains. Research on the birefringence of substituted isoindolines, for instance, underscores the significance of molecular structure in dictating the physical characteristics of organic molecules (Wong, Ovens, & Leznoff, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with metals or other organic compounds, are fundamental to understanding and exploiting organic molecules for practical applications. The synthesis and analysis of hexadentate picolinic acid-based bispidine ligands exemplify the exploration of chemical properties to tailor molecules for specific coordination chemistry applications (Comba et al., 2016).
Scientific Research Applications
Exposure and Health Impact Studies : Many studies focus on the exposure of humans to various chemicals and their potential health impacts. For example, research on bisphenol A (BPA) examines its presence in human urine and its association with health issues, such as oxidative stress and inflammation in postmenopausal women (Yang et al., 2009) and the potential for increasing diabetes risk (Shankar & Teppala, 2011).
Environmental and Occupational Exposures : Studies often assess environmental and occupational exposures to specific chemicals. For instance, research on the presence of phthalates and bisphenol A in food products and their packaging assesses potential dietary exposures and related health risks (Sakhi et al., 2014).
Technological and Methodological Advances : Some studies highlight the development and use of new methodologies for detecting chemical compounds in biological and environmental samples. This is key for advancing our understanding of chemical exposures and their implications for health.
properties
IUPAC Name |
2-methylpropyl 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-16(2)15-34-26(33)21(28-24(31)19-11-5-6-12-20(19)25(28)32)13-7-8-14-27-22(29)17-9-3-4-10-18(17)23(27)30/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZJCMCVPFCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(CCCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4008054.png)
![N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008064.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)
![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)
![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)